molecular formula C12H13NO3 B8313074 Ethyl 3-cyano-5-methoxymethyl-benzoate

Ethyl 3-cyano-5-methoxymethyl-benzoate

Cat. No. B8313074
M. Wt: 219.24 g/mol
InChI Key: YFUUWJWQXKAFOB-UHFFFAOYSA-N
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Patent
US06617346B1

Procedure details

To a solution of 3-cyano-5-methoxymethyl-benzoic acid (90 mg, 0.469 mmol) in acetonitrile (3 mL) was added cesium carbonate (199 mg, 0.1 mmol) and ethyl iodide (44 μL, 0.563 mmol), respectively. The reaction mixture was stirred at reflux for 4 h. Upon cooling to room temperature, the reaction mixture was filtered and the filtrated was concentrated in vacuo. The residue was taken up in ethyl acetate and washed with water, brine and dried over anhydrous sodium sulfate. The solid was then filtered off, and the filtrate was concentrated in vacuo to afford ethyl 3-cyano-5-methoxymethyl-benzoate (88 mg, 70%).
Quantity
90 mg
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
199 mg
Type
reactant
Reaction Step One
Quantity
44 μL
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:4]=[C:5]([CH:9]=[C:10]([CH2:12][O:13][CH3:14])[CH:11]=1)[C:6]([OH:8])=[O:7])#[N:2].C(=O)([O-])[O-].[Cs+].[Cs+].[CH2:21](I)[CH3:22]>C(#N)C>[C:1]([C:3]1[CH:4]=[C:5]([CH:9]=[C:10]([CH2:12][O:13][CH3:14])[CH:11]=1)[C:6]([O:8][CH2:21][CH3:22])=[O:7])#[N:2] |f:1.2.3|

Inputs

Step One
Name
Quantity
90 mg
Type
reactant
Smiles
C(#N)C=1C=C(C(=O)O)C=C(C1)COC
Name
cesium carbonate
Quantity
199 mg
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Name
Quantity
44 μL
Type
reactant
Smiles
C(C)I
Name
Quantity
3 mL
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 4 h
Duration
4 h
FILTRATION
Type
FILTRATION
Details
the reaction mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrated was concentrated in vacuo
WASH
Type
WASH
Details
washed with water, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
The solid was then filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
C(#N)C=1C=C(C(=O)OCC)C=C(C1)COC
Measurements
Type Value Analysis
AMOUNT: MASS 88 mg
YIELD: PERCENTYIELD 70%
YIELD: CALCULATEDPERCENTYIELD 85.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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